molecular formula C17H19MgN3O3S B1139132 Esomeprazole magnesium salt

Esomeprazole magnesium salt

货号: B1139132
分子量: 369.7 g/mol
InChI 键: MQEUGMWHWPYFDD-JIDHJSLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

艾司奥美拉唑(镁盐)是一种质子泵抑制剂(PPI),用于减少胃酸的产生。它通常以奈信(Nexium)的品牌名称出售。 该化合物是奥美拉唑的S-异构体,用于治疗胃食管反流病(GERD)、消化性溃疡病和佐林格-埃利森综合征等疾病 .

准备方法

合成路线和反应条件: 艾司奥美拉唑(镁盐)的制备涉及多个步骤:

    起始原料: 合成以4-甲氧基-2-羟甲基-3,5-二甲基吡啶开始。

    溴化: 该化合物与氢溴酸反应生成4-甲氧基-2-溴甲基-3,5-二甲基吡啶。

    硫醚形成: 然后将溴化化合物与5-甲氧基-2-[(4-甲氧基-3,5-二甲基-2-吡啶基)甲硫基]-1H-苯并咪唑在甲醇中反应。

    氧化: 所得化合物使用D-酒石酸二乙酯、四丁基钛酸酯和水氧化,生成艾司奥美拉唑。

    盐形成: 最后,艾司奥美拉唑与甲醇镁反应生成艾司奥美拉唑(镁盐).

工业生产方法: 艾司奥美拉唑(镁盐)的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器和先进的纯化技术,以确保高产率和纯度 .

反应类型:

    氧化: 艾司奥美拉唑被氧化生成其活性亚砜形式。

    取代: 合成涉及亲核取代反应,特别是在硫醚键形成过程中。

常见试剂和条件:

    氧化剂: D-酒石酸二乙酯,四丁基钛酸酯。

    溶剂: 甲醇,二氯甲烷。

    催化剂: 四丁基钛酸酯。

主要产品:

科学研究应用

Treatment of Gastroesophageal Reflux Disease (GERD)

Esomeprazole magnesium is indicated for both the short-term treatment and maintenance of gastroesophageal reflux disease. It aids in healing erosive esophagitis and alleviating symptoms associated with GERD.

  • Erosive Esophagitis : Clinical studies demonstrate that esomeprazole magnesium effectively heals erosive esophagitis, with significant symptom resolution observed within 4 to 8 weeks of treatment .
  • Maintenance Therapy : After initial healing, it is used to maintain symptom resolution and prevent recurrence, although controlled studies for long-term efficacy do not extend beyond six months .

Risk Reduction of NSAID-Associated Gastric Ulcers

Esomeprazole magnesium is prescribed to reduce the incidence of gastric ulcers in patients undergoing continuous nonsteroidal anti-inflammatory drug (NSAID) therapy, particularly in those at higher risk due to age or previous ulcer history .

Treatment of Pathological Hypersecretory Conditions

This compound is also indicated for long-term management of conditions like Zollinger-Ellison syndrome, characterized by excessive gastric acid secretion. Studies show that esomeprazole can effectively control basal acid output in these patients .

Adjunct Therapy for H. pylori Eradication

Esomeprazole magnesium is utilized as part of combination therapy for the eradication of Helicobacter pylori infections, which can lead to peptic ulcers. It enhances the effectiveness of antibiotics by reducing gastric acidity .

Crohn's Disease-Associated Ulcers

While evidence is limited, esomeprazole has been used as an adjunctive treatment for upper gastrointestinal Crohn's disease, particularly in managing peptic ulcers unresponsive to other therapies .

Clinical Efficacy

A randomized controlled trial involving 60 patients compared the efficacy of esomeprazole enteric-coated capsules and esomeprazole magnesium in healing duodenal ulcers. Both forms demonstrated comparable healing rates (100% by week 4) and similar safety profiles .

Vascular Health

Recent research indicates that esomeprazole may enhance vascular relaxation and modulate factors related to placental health, showing promise beyond gastrointestinal applications .

Summary Table of Applications

ApplicationDescriptionDuration/Notes
GERDHealing erosive esophagitis and symptom reliefShort-term (4-8 weeks)
Maintenance of GERDPreventing recurrence after initial healingLong-term (up to 6 months)
NSAID-associated gastric ulcersReducing incidence in at-risk patientsContinuous use during NSAID therapy
Zollinger-Ellison syndromeLong-term management of pathological hypersecretionVaries (80 mg - 240 mg daily)
H. pylori eradicationUsed with antibiotics to enhance eradication effortsCombination therapy
Crohn's disease-associated ulcersAdjunct treatment for unresponsive peptic ulcersLimited evidence

作用机制

艾司奥美拉唑(镁盐)通过抑制胃壁细胞中的H+/K±ATP酶发挥作用。该酶负责胃酸生成的最后一步。通过与酶上半胱氨酸的巯基共价结合,艾司奥美拉唑有效地阻断了酸分泌。 这种抑制是不可逆的,需要新的酶合成才能恢复酸的生成 .

类似化合物:

    奥美拉唑: S-和R-异构体的消旋混合物。

    泮托拉唑: 另一种具有类似作用机制的PPI。

    兰索拉唑: 一种用于类似适应症的PPI。

比较:

艾司奥美拉唑(镁盐)因其特定的异构体形式而脱颖而出,提供了更可预测的药代动力学,并可能为患有酸相关疾病的患者带来更好的临床结果。

相似化合物的比较

    Omeprazole: The racemic mixture of S- and R-isomers.

    Pantoprazole: Another PPI with a similar mechanism of action.

    Lansoprazole: A PPI used for similar indications.

Comparison:

Esomeprazole (magnesium salt) stands out due to its specific isomeric form, providing more predictable pharmacokinetics and potentially better clinical outcomes for patients with acid-related disorders.

生物活性

Esomeprazole magnesium salt is a proton pump inhibitor (PPI) primarily used to treat conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.

Esomeprazole magnesium exerts its pharmacological effects by irreversibly binding to the H+/K+-ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid secretion, leading to a significant reduction in acid production. The process can be summarized as follows:

  • Binding : Esomeprazole covalently attaches to sulfhydryl groups on the H+/K+-ATPase.
  • Inhibition : This action prevents both basal and stimulated gastric acid secretion.
  • Duration : The antisecretory effect lasts longer than 24 hours due to the irreversible nature of the binding, necessitating new enzyme synthesis for acid secretion to resume .

Pharmacokinetics

Esomeprazole is extensively metabolized in the liver via the cytochrome P450 enzyme system, primarily through the CYP2C19 isoenzyme. Genetic polymorphisms in this enzyme affect drug metabolism, categorizing individuals as "poor" or "extensive" metabolizers. This variability can influence therapeutic outcomes and side effects .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of esomeprazole magnesium in treating various gastrointestinal disorders. A notable clinical trial compared esomeprazole enteric-coated capsules with esomeprazole magnesium for healing duodenal ulcers.

Key Findings from Clinical Trials:

  • Ulcer Healing Rates : At two weeks, healing rates were 86.7% for enteric-coated capsules and 85.2% for esomeprazole magnesium, with both groups achieving 100% healing by four weeks.
  • Symptom Relief : Symptom relief was comparable between groups at both two weeks (90.8% vs. 86.7%) and four weeks (95.2% vs. 93.2%) .

Safety Profile

The safety profile of esomeprazole magnesium has been extensively studied. Common adverse effects include gastrointestinal disturbances, headache, and dizziness. Long-term use may lead to complications such as hypomagnesemia, increased risk of Clostridium difficile infection, and potential impacts on bone health due to decreased calcium absorption .

Case Studies

  • Preeclampsia Treatment : Recent preclinical studies suggest that esomeprazole may reduce sFlt-1 expression in cytotrophoblasts, indicating potential benefits in managing preeclampsia .
  • Bone Health Concerns : A study indicated that chronic use of PPIs like esomeprazole could lead to decreased bone mineral density due to impaired calcium absorption, raising concerns about osteoporosis risk in long-term users .

Comparative Data Table

ParameterEsomeprazole Enteric-CapsuleEsomeprazole Magnesium
Healing Rate at Week 286.7%85.2%
Healing Rate at Week 4100%100%
Symptom Relief at Week 290.8%86.7%
Symptom Relief at Week 495.2%93.2%
Adverse Events Rate16.7%14.8%

属性

InChI

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEUGMWHWPYFDD-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19MgN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。